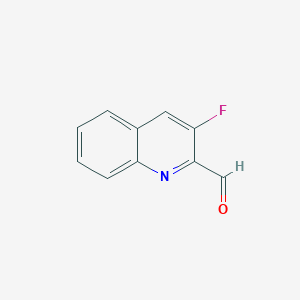

3-Fluoroquinoline-2-carbaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-fluoroquinoline-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO/c11-8-5-7-3-1-2-4-9(7)12-10(8)6-13/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKAWTXKOQNUDSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)C=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Methodologies for 3 Fluoroquinoline 2 Carbaldehyde

De Novo Synthesis Approaches

De novo synthesis, or the creation of the 3-fluoroquinoline-2-carbaldehyde molecule from simpler, acyclic precursors, is a fundamental aspect of its production. These methods involve the systematic construction of the quinoline (B57606) ring system with the desired fluorine and carbaldehyde functionalities.

Vilsmeier-Haack Formylation in the Synthesis of Fluorinated Quinoline Carbaldehydes

The Vilsmeier-Haack reaction is a powerful and widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgwikipedia.orgijsr.net This reaction is particularly effective for the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides. nih.gov The process involves the use of a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). organic-chemistry.orgwikipedia.org The resulting electrophilic iminium salt then reacts with the activated aromatic ring of an N-arylacetamide to undergo cyclization and formylation. wikipedia.org

In the context of producing fluorinated quinoline carbaldehydes, the starting material would be a fluoro-substituted N-arylacetamide. For instance, the synthesis of 2-chloro-6-fluoroquinoline-3-carbaldehyde (B1607959) has been achieved by treating the corresponding acetanilide (B955) with the Vilsmeier reagent. acs.orgnih.gov The reaction is typically carried out by adding POCl₃ to a solution of the acetanilide in DMF at a low temperature (0-5°C), followed by heating to around 90°C. The reaction is then quenched with ice water to precipitate the product. acs.orgnih.gov It is important to control the stoichiometry of the Vilsmeier reagent and maintain anhydrous conditions to prevent the hydrolysis of intermediates.

While the direct synthesis of this compound via this method would necessitate a starting material that leads to the fluorine at the 3-position, the general principles of the Vilsmeier-Haack reaction on fluorinated anilides provide a viable synthetic route. The electron-donating or -withdrawing nature of the substituents on the aniline (B41778) ring can influence the yield of the quinoline product.

Cyclization Reactions for Fluorinated Quinoline Ring Construction

The construction of the quinoline ring system is most commonly achieved through cyclization reactions. researchgate.net A prominent example is the Skraup reaction, which involves the condensation of an aniline with glycerol, sulfuric acid, and an oxidizing agent. researchgate.net This method and its variations are effective for producing quinolines with fluorine substituents on the benzene (B151609) ring. For example, 5,7-difluoro- and 5,6,7-trifluoroquinolines have been synthesized in high yields from the corresponding di- and trifluoroanilines. researchgate.net

Another important cyclization strategy is the condensation of anilines with carbonyl compounds that can provide a three-carbon fragment. researchgate.net For instance, the reaction of 4-fluoroaniline (B128567) with a trifluoromethyl diketone can yield 6-fluoroquinolines. researchgate.net Furthermore, 2-fluoro-3-methoxyprop-2-enyl anilides, formed by the condensation of anilines with methyl 2-fluoro-3-methoxyacrylate, can be cyclized in the presence of strong acids to produce 3-fluoro-2-quinolones. researchgate.net The position of substituents on the starting aniline can direct the regioselectivity of the cyclization. researchgate.net

These cyclization reactions are fundamental to creating the core fluoroquinoline structure, which can then be further functionalized to introduce the 2-carbaldehyde group.

Precursor-Based Synthesis from Substituted Anilines and Acetamides

The synthesis of this compound is heavily reliant on the availability of appropriately substituted precursors, namely anilines and acetamides. As established in the Vilsmeier-Haack approach, N-arylacetamides are key starting materials. The corresponding acetanilides are typically prepared by the acetylation of substituted anilines with acetic anhydride. jmpas.com

For the synthesis of a 3-fluoroquinoline (B1210502) derivative, a fluoro-substituted aniline is the essential precursor. For example, 3-chloro-4-fluoroaniline (B193440) is the starting material for the synthesis of 2,7-dichloro-6-fluoroquinoline-3-carbaldehyde. jmpas.com The synthesis of N-(4-fluorophenyl)acetamide from 4-fluoroaniline is a documented step in the pathway to producing 2-chloro-6-fluoroquinoline-3-carbaldehyde. acs.orgnih.gov The availability and substitution pattern of the initial aniline or acetamide (B32628) dictate the final substitution pattern of the resulting quinoline.

Advanced and Sustainable Synthetic Strategies

In recent years, there has been a significant push towards developing more efficient and environmentally friendly synthetic methods. These advanced strategies aim to reduce reaction times, improve yields, and minimize the use of hazardous reagents.

Microwave-Assisted Organic Synthesis of Fluoroquinoline Carbaldehydes

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. The use of microwave irradiation can lead to dramatic reductions in reaction times compared to conventional heating methods. nih.govmdpi.com This technology has been successfully applied to the synthesis of fluoroquinoline carbaldehydes.

A notable example is the microwave-assisted synthesis of 2,7-dichloro-6-fluoroquinoline-3-carbaldehyde. jmpas.com In this procedure, the intermediate substituted acetanilide, derived from 3-chloro-4-fluoroaniline, is treated with a mixture of DMF and phosphorus oxychloride under microwave irradiation to yield the final product. jmpas.com This approach highlights the potential of microwave heating to facilitate the Vilsmeier-Haack cyclization, offering a faster and potentially more energy-efficient route to these compounds. The application of microwave technology is also seen in the synthesis of various quinoline derivatives, demonstrating its broad utility in this area of heterocyclic chemistry. nih.govmdpi.com

Catalytic Methodologies for Fluoroquinoline Synthesis (e.g., Transition Metal Catalysis)

Modern synthetic chemistry increasingly relies on catalytic methods to achieve high efficiency and selectivity. In the realm of fluoroquinolone synthesis, various catalytic systems have been explored. Transition metal catalysis, for instance, has been employed in the synthesis of quinoline derivatives. researchgate.net

Furthermore, the use of solid acid catalysts, such as nano zirconia sulfuric acid, has been shown to be highly effective for the synthesis of fluoroquinolone derivatives. ijcce.ac.ir This particular catalyst has been used for the direct amination of 7-halo-6-fluoroquinolone-3-carboxylic acids in water, offering a green and recyclable catalytic system. ijcce.ac.ir While this example focuses on the modification of a pre-existing fluoroquinolone, it underscores the potential for applying novel catalytic approaches to the synthesis of the core quinoline structure itself. The development of catalytic versions of classical reactions, such as a catalyzed Vilsmeier-Haack reaction, could offer significant advantages in terms of sustainability and efficiency for the production of this compound.

One-Pot Reaction Sequences for Enhanced Synthetic Efficiency

One-pot reactions, which involve multiple sequential transformations in a single reactor without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste. In the context of quinoline synthesis, these strategies can streamline the construction of the heterocyclic core.

Three-component reactions are a powerful tool for the rapid assembly of complex molecules from simple, readily available starting materials. acs.org For instance, a domino protocol involving dicarbonyl compounds, aniline derivatives, and a C1 building block like triethyl orthoformate can be employed to construct the quinolone skeleton under solvent- and catalyst-free conditions. acs.org This approach relies on a sequence of condensation and nucleophilic aromatic substitution reactions. acs.org While this specific example leads to quinolones, the principles can be adapted for other quinoline derivatives. The efficiency of such reactions is often influenced by the electronic nature of the substituents on the aniline starting material, with electron-withdrawing groups sometimes leading to higher yields. acs.org

Multicomponent reactions (MCRs) have also been utilized to generate complex fused quinoline systems starting from functionalized quinolines. For example, 2-chloroquinoline-3-carbaldehydes can serve as a key building block in Ugi four-component reactions (Ugi-4CR). A one-pot reaction of a quinoline carbaldehyde, an amine (like 2-aminophenol), an acid, and an isocyanide can produce complex oxazepinoquinoline structures in good yields (58–85%). rsc.org This demonstrates the versatility of the quinoline-2-carbaldehyde scaffold in efficient, multi-bond-forming transformations.

| Reaction Type | Starting Materials | Key Features | Typical Products | Reference |

| Domino Protocol | Dicarbonyl compound, Aniline, Triethyl orthoformate | Solvent- and catalyst-free; Sequential condensation and nucleophilic aromatic substitution. | Functionalized Quinolones | acs.org |

| Ugi-4CR | Quinoline carbaldehyde, Amine, Acid, Isocyanide | One-pot, multi-component; High complexity generation. | Fused Heterocyclic Systems (e.g., Oxazepinoquinolines) | rsc.org |

| Vilsmeier-Haack | Acetanilide, POCl₃, DMF | Forms key chloro-quinoline carbaldehyde precursor. | 2-Chloroquinoline-3-carbaldehydes | nih.govacs.org |

Fluorination Strategies for Quinoline Carbaldehydes

Introducing a fluorine atom onto the quinoline ring can be achieved at different stages of the synthesis. The main strategies include direct fluorination of a pre-formed quinoline ring, constructing the ring from a fluorinated precursor, or replacing another halogen with fluorine.

Direct Fluorination Methods

Direct C-H fluorination involves the substitution of a hydrogen atom on the quinoline ring with fluorine. This is an atom-economical approach but can be challenging due to the high reactivity of fluorinating agents and the need for regioselectivity.

Electrophilic fluorination is a common method. The direct fluorination of various quinoline derivatives using elemental fluorine in acidic reaction media has been shown to produce fluorinated products through electrophilic substitution. researchgate.netresearchgate.net The regioselectivity of this process is dictated by the electronic properties of the quinoline ring and any existing substituents. For example, 8-hydroxyquinoline (B1678124) is converted to 5-fluoro-8-quinolinol (B1330089) by reaction with xenon difluoride (XeF₂), another electrophilic fluorinating agent. researchgate.net

More recently, novel concepts for nucleophilic C-H fluorination have been developed to overcome challenges associated with fluorinating electron-deficient heterocycles like quinolines. nih.gov One such strategy involves an electron-transfer-enabled concerted nucleophilic fluorination. This method avoids the formation of high-energy intermediates typical in nucleophilic aromatic substitution on azaarenes, allowing for the successful oxidative fluorination of quinolines. nih.gov

| Method | Fluorinating Agent | Mechanism Type | Key Characteristics | Reference |

| Elemental Fluorination | F₂ in acid | Electrophilic Substitution | Effective for various quinoline derivatives. | researchgate.netresearchgate.net |

| Xenon Difluoride | XeF₂ | Electrophilic Substitution | Can provide selective fluorination on activated rings. | researchgate.net |

| Concerted Nucleophilic Fluorination | F⁻ source with oxidant | Concerted F⁻-e⁻-H⁺ Transfer | Enables fluorination of electron-deficient azaarenes. | nih.gov |

Introduction of Fluorine via Fluorinated Building Blocks

An alternative and often more controlled method for synthesizing fluorinated quinolines is to use starting materials that already contain the fluorine atom. This "building block" approach ensures the precise placement of fluorine in the final structure.

Various fluorinated building blocks are commercially available or can be readily synthesized. ossila.com For example, 2-fluoromalonic acid can be used as a precursor. In the presence of phosphoryl chloride, it can react with anilines (like p-anisidine) in a one-step tandem chlorination-cyclization to produce dichlorinated fluoroquinolines, which can then be dehalogenated to yield the desired fluoroquinoline. researchgate.net

Another approach utilizes polyfluoroalkanoic acids as both a C1 synthon and a fluoroalkyl source in a [5+1] cyclization with 2-vinylanilines. This catalyst- and additive-free method provides access to a range of 2-fluoroalkylated quinolines. acs.orgnih.gov Similarly, phosphonium (B103445) salts containing a trifluoroacetamide (B147638) group have been used to synthesize 2-(trifluoromethyl)quinolines, demonstrating the utility of fluorinated amide-containing building blocks. clockss.org

| Fluorinated Building Block | Reaction Partner(s) | Synthetic Method | Resulting Product Type | Reference |

| 2-Fluoromalonic acid | Anilines, POCl₃ | Tandem chlorination-cyclization | Dichloro-fluoroquinolines | researchgate.net |

| Polyfluoroalkanoic acids | 2-Vinylanilines | [5+1] Cyclization | 2-Fluoroalkylated quinolines | acs.orgnih.gov |

| Trifluoroacetamide phosphonium salts | N/A (intramolecular cyclization) | Thermolysis with base | 2-Trifluoromethylquinolines | clockss.org |

Halogen Exchange Reactions for Fluorine Incorporation

Halogen exchange (Halex) reactions, particularly the replacement of a chlorine or bromine atom with fluorine, are a cornerstone of industrial aromatic fluorination. This method is advantageous when the corresponding chloro- or bromo-quinoline is readily accessible. The Vilsmeier-Haack reaction, for instance, provides straightforward access to 2-chloroquinoline-3-carbaldehydes, which are ideal substrates for subsequent halogen exchange. nih.govresearchgate.net

The reaction typically involves heating the halo-quinoline with a fluoride (B91410) salt, such as potassium fluoride (KF), often in a high-boiling polar aprotic solvent. The efficiency of the exchange can be influenced by the presence of activating groups on the quinoline ring. Metal catalysis, using palladium or copper complexes, has also been developed to facilitate the fluorination of aryl halides under milder conditions, although this can be challenging due to the properties of organometallic fluoride intermediates. frontiersin.org For instance, copper-mediated fluorinations often require stoichiometric amounts of the metal fluoride under harsh conditions, while palladium-catalyzed systems have seen significant advances with the development of specialized ligands. frontiersin.org Mechanochemical methods, using ball milling with a fluorine source like silver fluoride (AgF), present an eco-friendly, catalyst-free alternative for halogen exchange. rsc.org

While many examples focus on simple aryl halides, the principles are directly applicable to heterocyclic systems like quinolines. The driving force for these reactions is often the formation of a strong C-F bond and, in the case of using alkali metal fluorides, the precipitation of the resulting metal chloride or bromide. frontiersin.orggoogle.com

Chemical Transformations and Derivatization Strategies of 3 Fluoroquinoline 2 Carbaldehyde

Reactions at the Aldehyde Moiety

The aldehyde functional group at the C-2 position of the quinoline (B57606) ring is a primary site for a variety of chemical modifications, including condensation, oxidation, reduction, and nucleophilic addition reactions.

Carbonyl Condensation Reactions: Schiff Base Formation and Iminization

The condensation of the aldehyde group of 3-fluoroquinoline-2-carbaldehyde with primary amines readily forms Schiff bases, also known as imines. This reaction is a cornerstone of combinatorial chemistry, enabling the synthesis of large libraries of derivatives. The formation of the imine bond (C=N) is typically achieved by refluxing the aldehyde with an appropriate amine in a suitable solvent, often with a catalytic amount of acid. mdpi.comrsc.orgnih.gov

For instance, the reaction of 2-chloroquinoline-3-carbaldehyde (B1585622) derivatives with various anilines in acetone (B3395972) has been reported to yield the corresponding N-(substituted-phenyl)methanimines. rsc.org Similarly, condensation with hydrazine (B178648) hydrate (B1144303) can produce hydrazones, which can be further reacted with other aldehydes to form more complex structures. rsc.org The use of microwave assistance can significantly accelerate these reactions, often leading to higher yields in shorter reaction times. jmpas.com

The synthesis of fluorinated imines is a subject of considerable interest due to their potential biological activities. nih.gov The electron-withdrawing nature of the fluorine atom can influence the reactivity of the aldehyde and the properties of the resulting imine. nih.gov

Table 1: Examples of Schiff Base Formation from Quinolone-2-carbaldehydes

| Reactant 1 | Reactant 2 | Conditions | Product Type | Reference |

| 2-chloro-8-methylquinoline-3-carbaldehyde | Substituted anilines | Acetone, reflux | 1-(2-chloro-8-methylquinolin-3-yl)-N-(substituted-phenyl)methanimine | rsc.org |

| 2-chloroquinoline-3-carbaldehyde | Phenyl hydrazine | Acacia pods (surfactant) | Schiff base | rsc.org |

| 2,7-dichloro-6-fluoroquinoline-3-carbaldehyde | Substituted aniline (B41778) | Glacial acetic acid, microwave | (2,7-dichloro-6-fluoroquinolin-3-yl)methylene)benzamine | jmpas.com |

| 6-fluoro-2-hydroxyquinoline-3-carboxaldehyde | 4-fluoroaniline (B128567) | Ethanol, reflux | Fluorinated aldimine | mdpi.com |

Oxidation to Carboxylic Acid Derivatives (e.g., 3-Fluoroquinoline-2-carboxylic acid)

The aldehyde group of this compound can be readily oxidized to a carboxylic acid, yielding 3-fluoroquinoline-2-carboxylic acid. This transformation is a key step in the synthesis of many biologically active quinoline derivatives. Common oxidizing agents for this purpose include potassium permanganate (B83412) (KMnO₄) in an alkaline medium. Another method involves the use of silver nitrite (B80452) in the presence of sodium hydroxide. rsc.org

The resulting carboxylic acid can then be further derivatized, for example, through esterification by reaction with an alcohol in the presence of a strong acid catalyst like sulfuric acid. rsc.org These carboxylic acid derivatives are important intermediates for the synthesis of more complex molecules, including some fluoroquinolone antibiotics. tandfonline.com

Reduction to Alcohol Derivatives

The aldehyde functionality can be reduced to a primary alcohol, (3-fluoroquinolin-2-yl)methanol. Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this transformation. rsc.orgchemguide.co.uk The choice of reducing agent can depend on the presence of other functional groups in the molecule. Sodium borohydride is a milder reducing agent and is often preferred for its selectivity. chemguide.co.uk

For example, the reduction of tetrazolo[1,5-a]quinoline-4-carbaldehyde (B54449) with sodium borohydride in methanol (B129727) has been shown to yield the corresponding alcohol. rsc.org This alcohol can then undergo further reactions, such as methylation, to produce other derivatives. rsc.org

Nucleophilic Addition Reactions to the Carbonyl Group

The carbonyl carbon of the aldehyde group is electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.com This fundamental reaction allows for the formation of new carbon-carbon bonds. A prominent example is the Grignard reaction, where an organomagnesium halide (Grignard reagent) adds to the aldehyde to form a secondary alcohol after acidic workup. wikipedia.orglibretexts.orglibretexts.org The reaction proceeds through a six-membered ring transition state. wikipedia.org

The versatility of the Grignard reaction allows for the introduction of a wide variety of alkyl, aryl, or vinyl groups at the carbon that was formerly the aldehyde carbon. wikipedia.orgchemguide.co.uk For example, reacting an aldehyde with a Grignard reagent like ethylmagnesium bromide (CH₃CH₂MgBr) would yield a secondary alcohol. libretexts.org

Reactivity of the Quinoline Core

The quinoline ring system, particularly when substituted with a halogen, exhibits its own characteristic reactivity, most notably nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution on Halogenated Quinolines

The fluorine atom at the C-3 position, and any other halogens present on the quinoline ring, can be displaced by nucleophiles through a nucleophilic aromatic substitution (SNA) mechanism. rsc.orgnih.gov The presence of the electron-withdrawing quinoline nitrogen and the aldehyde group enhances the electrophilicity of the ring, facilitating these substitution reactions.

For instance, the chlorine atom at the C-2 position in 2-chloro-3-formylquinolines is readily substituted by various nucleophiles. rsc.org Reactions with secondary amines like morpholine (B109124) can occur in the presence of a catalyst such as dimethylaminopyridine. rsc.org Similarly, treatment with sodium azide (B81097) can lead to the formation of tetrazolo[1,5-a]quinolines via an initial nucleophilic substitution followed by intramolecular cyclization. rsc.org

The fluorine atom itself can be a target for substitution, although its reactivity can be influenced by the reaction conditions and the nature of the nucleophile. The high electronegativity of fluorine generally makes the carbon to which it is attached more susceptible to nucleophilic attack. wikipedia.orgtandfonline.com

Table 2: Examples of Nucleophilic Aromatic Substitution on Halogenated Quinolines

| Substrate | Nucleophile | Conditions | Product Type | Reference |

| 2-Chloroquinoline-3-carbaldehydes | Sodium azide | Acetic acid | Tetrazolo[1,5-a]quinoline-4-carbaldehydes | rsc.org |

| 2-Chloroquinoline-3-carbaldehydes | Morpholine | Dimethylaminopyridine (catalyst) | 2-Morpholinoquinoline-3-carbaldehydes | rsc.org |

| 2-Chloro-6-fluoroquinoline-3-carbaldehyde (B1607959) | Amines, thiols | Basic reflux | Substituted quinoline derivatives |

Cross-Coupling Reactions (e.g., C-C, C-N bond formations)

Cross-coupling reactions catalyzed by transition metals are among the most powerful tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds in organic synthesis. csic.essigmaaldrich.com These methods have been extensively applied to heterocyclic systems, and while specific examples directly utilizing this compound are not widely documented, the principles are readily applicable to the fluoroquinoline framework. The development of robust palladium-catalyzed protocols has significantly advanced the ability to construct complex molecular frameworks under mild conditions. sigmaaldrich.comlibretexts.org

C-C Bond Formation: Palladium-catalyzed reactions such as the Suzuki, Stille, and Heck couplings provide straightforward methods for creating Csp²-Csp² and Csp²-Csp bonds. libretexts.org For a related compound, 2-bromo-3-fluoroquinoline, metallation followed by reaction with DMF has been used to introduce an aldehyde group, demonstrating a pathway that could be adapted for further C-C bond formation. researchgate.net The versatility of these reactions allows for the introduction of a wide array of alkyl, alkenyl, and aryl groups onto the quinoline core, typically at a halogenated position.

C-N Bond Formation: The Buchwald-Hartwig amination is a premier method for constructing aryl C-N bonds, enabling the coupling of aryl halides with primary or secondary amines in the presence of a palladium catalyst and a base. libretexts.orgrsc.org This reaction is instrumental in synthesizing aryl amines, which are common motifs in pharmaceuticals and natural products. libretexts.org The application of C-N cross-coupling is crucial for creating ligands and catalysts, where nitrogen atoms are introduced to serve as coordination sites for transition metals. acs.org Given the presence of the fluoro- and potential halo-substituents on the quinoline ring, Buchwald-Hartwig reactions represent a viable strategy for introducing diverse nitrogen-containing functionalities.

Cycloaddition Reactions for Fused Heterocyclic System Construction

Cycloaddition reactions offer an efficient pathway to construct fused heterocyclic systems by forming multiple bonds in a single step. The aldehyde functionality of this compound and its derivatives serves as a key handle for initiating such transformations.

A prominent strategy involves the conversion of the aldehyde into a reactive intermediate suitable for cycloaddition. For instance, condensation of the closely related 2-chloroquinoline-3-carbaldehyde with hydrazine hydrate yields a hydrazone. rsc.org This intermediate can then undergo further reactions. A 1,3-dipolar cycloaddition reaction can be employed to construct fused ring systems. For example, reaction of 2-chloroquinoline-3-carbaldehydes with sarcosine (B1681465) and an olefin can lead to the formation of quinolinyl-pyrrolidine derivatives. Another important transformation is the reaction with hydrazine hydrate to form fused 1H-pyrazolo[3,4-b]quinolin-3-amine, demonstrating a direct method for building a new heterocyclic ring onto the quinoline scaffold. rsc.org These methodologies highlight the potential of using the carbaldehyde group as a linchpin for complex annulation strategies. rsc.orgrsc.org

Synthesis of Hybrid and Polycyclic Systems

The this compound moiety is a valuable building block for the synthesis of more complex molecular architectures, including conjugates with other heterocycles, dimeric structures, and organometallic complexes.

Formation of Quinolyl-Heterocycle Conjugates

The aldehyde group is an ideal electrophilic center for condensation reactions with various nucleophiles to form quinolyl-heterocycle conjugates. These hybrid molecules often exhibit unique properties derived from the combination of two distinct heterocyclic units.

A common approach is the formation of Schiff bases through condensation with amino-substituted heterocycles. rsc.org For example, the reaction of 2-chloroquinoline-3-carbaldehyde with various anilines readily yields the corresponding N-phenylmethanimine derivatives. rsc.org More complex conjugates can be formed by reacting the aldehyde with binucleophiles. The reaction of a related tricyclic pyrano[3,2-c]quinoline carbaldehyde with o-phenylenediamine, o-aminophenol, or o-aminothiophenol leads to the formation of fused benzimidazole, benzoxazole, and benzothiazole (B30560) systems, respectively. rsc.org Similarly, condensation with isonicotinohydrazide produces benzohydrazide (B10538) derivatives, which can act as ligands for metal complexation. rsc.org The synthesis of 1,2,3-triazoles derived from quinolones via copper-catalyzed [3+2] cycloaddition reactions is another powerful method for creating such conjugates. mdpi.com

| Reactant with Quinolyl Carbaldehyde | Resulting Heterocyclic System/Linkage | Reaction Type |

|---|---|---|

| Substituted Anilines | Schiff Base (Imine) | Condensation |

| Hydrazine Hydrate | Hydrazone | Condensation |

| Isonicotinohydrazide | Benzohydrazide Conjugate | Condensation |

| o-Phenylenediamine | Fused Benzimidazole System | Condensation/Cyclization |

| Alkyne + Azide | 1,2,3-Triazole Conjugate | [3+2] Cycloaddition |

Synthesis of Dimeric and Oligomeric Fluoroquinoline Architectures

The creation of dimeric and oligomeric structures containing the fluoroquinolone unit can lead to molecules with enhanced or novel biological and material properties. One established strategy involves using a linker to connect two fluoroquinolone moieties. For instance, a study described the reaction of norfloxacin (B1679917) with hydrazine hydrate to form a hydrazide intermediate. nih.gov This intermediate was subsequently cyclized with a second molecule of norfloxacin in the presence of POCl₃ to yield a bis-fluoroquinolone connected by an oxadiazole ring. nih.gov This approach has been patented for a variety of fluoroquinolones, including ciprofloxacin, levofloxacin, and moxifloxacin, demonstrating its versatility in creating dimeric architectures linked by a central heterocyclic scaffold. nih.gov

Metal Complexation utilizing Fluoroquinoline Carbaldehydes as Ligands

The aldehyde group of this compound can be readily converted into a multidentate ligand capable of coordinating with various transition metals. This is typically achieved by forming a Schiff base through condensation with a suitable amine, which introduces additional donor atoms (e.g., nitrogen, oxygen). The resulting ligands can form stable complexes with metals such as cobalt(II) and zinc(II). nih.govacs.orgresearchgate.net

In a representative synthesis, 2-chloro-6-fluoroquinoline-3-carbaldehyde is first reacted with 2-aminoethan-1-ol. nih.govacs.org This reaction forms a bidentate Schiff base ligand, (E)-2-(((6-fluoro-2-((2-hydroxyethyl)amino)quinolin-3-yl)methylene)amino)ethanol. nih.govacs.org This ligand is then reacted with metal salts, such as zinc chloride or cobalt chloride, to synthesize the corresponding metal complexes in a 1:2 metal-to-ligand ratio. nih.govacs.org The resulting complexes exhibit defined geometries and have been characterized using various spectroscopic and analytical methods. nih.govresearchgate.net The coordination typically involves the imine nitrogen and the hydroxyl oxygen atoms of the ligand, demonstrating the successful transformation of the carbaldehyde into a chelating agent. tandfonline.com

| Complex | Molecular Formula | Yield | Physical Appearance | Molar Conductance (Ω⁻¹ mol⁻¹ cm²) |

|---|---|---|---|---|

| Cobalt(II) Complex | [Co(HL)₂(H₂O)₂] | 65% | Deep brownish powder | 10.36 ± 0.42 |

| Zinc(II) Complex | [Zn(HL)₂] | 75% | Yellowish powder | 11.53 ± 0.35 |

Advanced Spectroscopic and Structural Elucidation of 3 Fluoroquinoline 2 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, ¹⁹F, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. Through the analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, along with two-dimensional (2D) NMR techniques, the connectivity and spatial arrangement of atoms within 3-Fluoroquinoline-2-carbaldehyde can be meticulously mapped. nih.govmdpi.com

¹H NMR: The proton NMR spectrum provides information about the chemical environment of hydrogen atoms. For quinoline (B57606) derivatives, aromatic protons typically resonate in the downfield region (δ 7.5–8.5 ppm). The aldehyde proton of a carbaldehyde group is particularly characteristic, appearing further downfield, generally in the range of δ 9.8–10.2 ppm.

¹³C NMR: Carbon-13 NMR spectroscopy complements the proton data by providing insights into the carbon framework of the molecule. libretexts.org The chemical shifts of ¹³C nuclei are sensitive to their hybridization and the electronegativity of attached atoms. libretexts.org Carbonyl carbons, such as the one in the aldehyde group, are typically observed at the most downfield positions in the spectrum (around 170-220 ppm). libretexts.org The presence of the fluorine atom influences the chemical shifts of nearby carbon atoms through C-F coupling, which can be a valuable diagnostic tool. uq.edu.auresearchgate.net

¹⁹F NMR: As this compound contains a fluorine atom, ¹⁹F NMR is a crucial technique for its characterization. researchgate.net This method is highly sensitive and provides direct information about the chemical environment of the fluorine atom. The chemical shift and coupling patterns in the ¹⁹F spectrum can confirm the position of the fluorine substituent on the quinoline ring. researchgate.netresearchgate.net

Interactive Data Table: Representative NMR Data for Fluoroquinoline Scaffolds

| Nucleus | Chemical Shift Range (ppm) | Notes |

| ¹H (Aromatic) | 7.5 - 8.5 | Typical for quinoline ring protons. |

| ¹H (Aldehyde) | 9.8 - 10.2 | Characteristic for the -CHO group. |

| ¹³C (Carbonyl) | 170 - 220 | Indicative of the aldehyde C=O. libretexts.org |

| ¹³C (Aromatic) | 110 - 150 | Region for quinoline ring carbons. |

| ¹⁹F | Varies | Dependent on the position and electronic environment. |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. For this compound, a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group is expected in the region of 1660–1700 cm⁻¹. The C-F bond also exhibits a characteristic stretching vibration, typically found in the fingerprint region of the spectrum.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. nih.gov It is particularly useful for identifying vibrations of non-polar bonds and symmetric vibrations. For fluoroquinolones, Raman spectroscopy can reveal characteristic peaks for the quinoline nucleus and the C-F bond. researchgate.net The fully symmetric vibrational mode of the C-F bond in fluoroquinolones gives rise to a characteristic peak. researchgate.net

Interactive Data Table: Key Vibrational Frequencies for Fluoroquinoline Derivatives

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| C=O (Aldehyde) | 1660 - 1700 | |

| C-F Stretch | Fingerprint Region | 770 - 880 researchgate.net |

| Quinoline Ring | Various | Characteristic Peaks researchgate.net |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. nih.govresearchgate.net By measuring the mass-to-charge ratio (m/z) of the molecular ion with high accuracy, typically to four or five decimal places, the elemental composition can be definitively established. researchgate.net Techniques like Electrospray Ionization (ESI) are often employed as "soft" ionization methods that generate the molecular ion with minimal fragmentation. nih.gov For this compound (C₁₀H₆FNO), HRMS would be expected to show a molecular ion peak corresponding to its calculated exact mass.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

Electronic spectroscopy provides insights into the electronic transitions within a molecule and can be used to characterize its photophysical properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. Aromatic systems like the quinoline ring in this compound exhibit characteristic absorption bands in the UV region. The position and intensity of these bands can be influenced by the substituents on the ring system.

Fluorescence Spectroscopy: Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited by absorbing light. researchgate.net Many quinoline derivatives are known to be fluorescent. The fluorescence properties, including the excitation and emission wavelengths and the quantum yield, are highly dependent on the molecular structure and the solvent environment. mdpi.comresearchgate.net The presence of the fluorine atom and the carbaldehyde group will influence the fluorescence characteristics of this compound. researchgate.net

Elemental Compositional Analysis

Elemental analysis is a fundamental analytical technique that determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. nih.govacs.org This data is crucial for verifying the empirical formula of a newly synthesized compound. For this compound (C₁₀H₆FNO), the experimentally determined percentages of carbon, hydrogen, and nitrogen should closely match the calculated theoretical values, providing strong evidence for the proposed molecular formula. nih.govacs.org

Interactive Data Table: Theoretical Elemental Composition of C₁₀H₆FNO

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon | C | 12.011 | 10 | 120.11 | 68.57% |

| Hydrogen | H | 1.008 | 6 | 6.048 | 3.45% |

| Fluorine | F | 18.998 | 1 | 18.998 | 10.85% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 7.99% |

| Oxygen | O | 15.999 | 1 | 15.999 | 9.14% |

| Total | 175.16 | 100.00% |

Computational Chemistry and Theoretical Investigations of 3 Fluoroquinoline 2 Carbaldehyde

Density Functional Theory (DFT) Studies of Electronic and Molecular Structure

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, enabling the accurate calculation of a molecule's electronic structure and properties. For 3-Fluoroquinoline-2-carbaldehyde, DFT studies begin with the optimization of its molecular geometry. This process computationally determines the most stable three-dimensional arrangement of its atoms, corresponding to a minimum on the potential energy surface.

These calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), provide key structural parameters such as bond lengths, bond angles, and dihedral angles. The resulting optimized structure is the foundation for all further computational analyses, from molecular orbital visualization to spectroscopic prediction.

Molecular Orbital Analysis (HOMO-LUMO Energies and Distributions)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO is the primary electron acceptor.

For this compound, DFT calculations can provide the energy levels and spatial distribution of these orbitals. The HOMO is typically localized over the electron-rich quinoline (B57606) ring system, while the LUMO is often centered on the electron-withdrawing carbaldehyde group. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a crucial descriptor of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity.

Table 1: Illustrative Output of a DFT-Based Molecular Orbital Analysis for this compound (Note: The following values are examples of typical DFT outputs and are for illustrative purposes only.)

| Parameter | Energy (eV) |

| HOMO Energy (EHOMO) | -6.58 |

| LUMO Energy (ELUMO) | -2.45 |

| HOMO-LUMO Gap (ΔE) | 4.13 |

Electrostatic Potential Surface (EPS) Mapping

An Electrostatic Potential (ESP) or Molecular Electrostatic Potential (MEP) map is a valuable visualization tool generated from DFT calculations. It projects the electrostatic potential onto the molecule's electron isodensity surface, revealing the charge distribution. Color-coding is used to identify different regions: red indicates areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies regions of positive potential (electron-poor), which are prone to nucleophilic attack.

For this compound, an ESP map would likely show negative potential around the nitrogen atom of the quinoline ring and the oxygen atom of the carbaldehyde group, identifying them as nucleophilic centers. Conversely, positive potential would be expected around the hydrogen atom of the aldehyde group, highlighting its electrophilic nature.

Spectroscopic Parameter Prediction and Validation

DFT calculations are highly effective in predicting spectroscopic data, which can then be compared with experimental results to validate the accuracy of the computational model. Theoretical predictions of infrared (IR) vibrational frequencies, as well as proton (¹H) and carbon-¹³ (¹³C) nuclear magnetic resonance (NMR) chemical shifts, can be performed.

By calculating the vibrational modes of the optimized structure, a theoretical IR spectrum can be generated. Similarly, NMR shielding tensors can be computed to predict the chemical shifts of each nucleus. A strong correlation between the predicted and experimentally measured spectra confirms that the calculated geometry is a true representation of the molecule's structure.

Quantum Chemical Descriptors and Reactivity Indices

From the calculated HOMO and LUMO energies, a suite of quantum chemical descriptors can be derived to quantify the reactivity and stability of this compound. These indices provide a theoretical framework for understanding the molecule's behavior in chemical reactions.

Key descriptors include:

Electronegativity (χ): Measures the molecule's ability to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution. It is calculated as half the HOMO-LUMO gap.

Global Softness (σ): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.

Electrophilicity Index (ω): Quantifies the molecule's ability to act as an electrophile.

Table 2: Illustrative Quantum Chemical Descriptors for this compound (Note: The following values are examples derived from theoretical calculations and are for illustrative purposes only.)

| Descriptor | Formula | Illustrative Value |

| Electronegativity (χ) | -½ (EHOMO + ELUMO) | 4.52 eV |

| Chemical Hardness (η) | ½ (ELUMO - EHOMO) | 2.07 eV |

| Global Softness (σ) | 1 / η | 0.48 eV⁻¹ |

| Electrophilicity Index (ω) | χ² / (2η) | 4.94 eV |

Reaction Mechanism Elucidation through Computational Simulations

Computational simulations are instrumental in elucidating reaction mechanisms at a molecular level. For this compound, this could involve modeling its synthesis, such as the Vilsmeier-Haack reaction on a 3-fluoroquinoline (B1210502) precursor, or its subsequent reactions with other reagents.

Using DFT, chemists can map the entire reaction coordinate, identifying the structures of reactants, transition states, intermediates, and products. By calculating the activation energies associated with each transition state, the most favorable reaction pathway can be determined. This provides invaluable insight into reaction kinetics and thermodynamics, helping to optimize experimental conditions and predict potential side products.

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Given that the quinoline scaffold is present in many antibacterial agents, molecular docking is a key computational technique to explore the potential of this compound as a ligand for biological targets. Docking simulations predict the preferred binding orientation and affinity of a ligand within the active site of a target protein.

The process involves:

Generating a high-quality 3D model of this compound, typically from DFT optimization.

Obtaining the crystal structure of a target protein (e.g., bacterial DNA gyrase or topoisomerase) from a repository like the Protein Data Bank.

Using docking software (e.g., AutoDock) to systematically place the ligand into the protein's binding site and score the different poses based on binding energy.

The results of a docking study would reveal the binding affinity, typically expressed in kcal/mol, and detail the specific non-covalent interactions (such as hydrogen bonds, pi-stacking, or hydrophobic interactions) between the ligand and the amino acid residues of the protein. These findings can establish a structure-activity relationship and guide the design of more potent derivatives.

Ligand-Target Interaction Analysis

Computational docking studies are instrumental in elucidating the binding modes and affinities of ligands with their biological targets. For derivatives of this compound, molecular docking analyses have been performed to predict their interactions with key bacterial enzymes. Quinolones are well-established inhibitors of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, and thus, cell survival. mdpi.commdpi.com

In silico molecular docking of quinoline analogs has been conducted against targets like E. coli DNA Gyrase B and human topoisomerase IIα. researchgate.netnih.gov For instance, derivatives of 2-chloro-6-fluoroquinoline-3-carbaldehyde (B1607959), a closely related structure, have shown binding affinities ranging from -6.1 to -7.2 kcal/mol against E. coli DNA gyrase B and -6.8 to -7.4 kcal/mol against human topoisomerase IIα. nih.gov These studies reveal that the core quinoline scaffold fits into the enzyme's binding pocket, with the substituents playing a crucial role in defining the specificity and strength of the interaction.

The interactions are typically characterized by a combination of hydrogen bonds, hydrophobic interactions, and π-π stacking. The 3- and 4-positions of the quinolone ring are critical for binding to the target enzymes. mdpi.com The aldehyde group at the C-2 position and the fluorine atom at the C-3 position of this compound would be expected to participate in key interactions. Specifically, the oxygen atom of the carbaldehyde group can act as a hydrogen bond acceptor, while the fluorine atom can form halogen bonds or other polar interactions, enhancing the binding affinity. rsc.org Studies on similar fluoroquinolone complexes have identified interactions with specific amino acid residues within the active sites of bacterial enzymes like E. coli dihydrofolate reductase and Staphylococcus aureus tyrosyl-tRNA synthetase. nih.gov

Table 1: Predicted Binding Affinities of Related Fluoroquinoline Derivatives

| Compound Class | Target Enzyme | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| 2-chloro-6-fluoroquinoline-3-carbaldehyde Derivatives | E. coli DNA Gyrase B | -6.1 to -7.2 | nih.gov |

| 2-chloro-6-fluoroquinoline-3-carbaldehyde Derivatives | Human Topoisomerase IIα | -6.8 to -7.4 | nih.gov |

| Zinc(II) Fluoroquinoline Complex | E. coli DNA Gyrase (6f86) | -7.2 | nih.gov |

| Zinc(II) Fluoroquinoline Complex | E. coli Dihydrofolate Reductase B (7r6g) | -9.9 | nih.gov |

In Silico Structure-Activity Relationship (SAR) Derivation

In silico Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds in drug discovery. For the fluoroquinolone class, extensive SAR data exists, providing a framework for predicting the activity of new analogs like this compound. mdpi.com The general pharmacophore of fluoroquinolones highlights the importance of the carboxylic acid group at position 3 and the oxo group at position 4 for enzyme binding. mdpi.com While this compound has a carbaldehyde at C-2 and fluorine at C-3, its structural similarity allows for SAR extrapolation.

Key SAR insights for fluoroquinolones that can be applied include:

C-3 Position: The traditional carboxylic acid at C-3 is vital for binding to DNA gyrase. mdpi.com Bioisosteric replacement of this group, for instance with heterocyclic moieties, is a common strategy to modulate activity and properties. nih.gov The presence of a fluorine atom at this position in the title compound is a significant deviation from the classic fluoroquinolone scaffold.

C-6 Position: A fluorine atom at the C-6 position, as seen in many clinically used fluoroquinolones, dramatically increases antibacterial potency. mdpi.com

N-1 Substituent: The substituent at the N-1 position influences the compound's potency and pharmacokinetic profile.

Quantitative Structure-Activity Relationship (QSAR) models have been developed for various fluoroquinolone derivatives, correlating their structural features with biological activity. researchgate.net These models often demonstrate high predictive accuracy, aiding in the design of new compounds with enhanced efficacy. researchgate.net For this compound, in silico SAR would involve computationally modeling variations, such as converting the C-2 carbaldehyde to other functional groups (e.g., carboxylic acid, imine) or introducing different substituents on the quinoline ring, and predicting the resulting change in binding affinity and activity. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations provide deep insights into the three-dimensional structure, flexibility, and dynamic behavior of molecules and their complexes with biological targets. researchgate.net For fluoroquinolone derivatives, these computational methods are used to understand the spatial arrangement of substituents and the stability of ligand-protein interactions over time. conicet.gov.armdpi.com

Conformational Analysis: Theoretical conformational analysis of fluoroquinolones reveals that the quinoline ring system is largely planar. conicet.gov.ar The orientation of substituents, defined by dihedral angles, is critical for biological activity. For example, the conformation of the N-1 substituent relative to the quinolone plane can determine whether the compound is active. Studies have suggested that the active conformer often has the N-1 substituent located above the plane of the quinolone ring. For this compound, a key conformational feature would be the orientation of the 2-carbaldehyde group relative to the quinoline ring, which is likely influenced by the adjacent fluorine atom at C-3 to minimize steric hindrance. Intramolecular hydrogen bonding can also play a role in stabilizing particular conformers. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations are employed to study the dynamic stability of the ligand-target complex. mdpi.com These simulations model the movement of atoms over time, providing information on the flexibility of the ligand in the binding pocket and the persistence of key interactions. nih.gov For fluoroquinolone-DNA gyrase complexes, MD simulations have been used to assess the stability of the interactions. rsc.org A common metric used is the root-mean-square deviation (RMSD) of the protein and ligand atoms from their initial positions. A stable complex is indicated by low and converging RMSD values over the simulation period (e.g., 100 ns). rsc.org Such simulations can confirm that the ligand remains securely bound in the active site and can reveal subtle conformational adjustments in both the ligand and the protein that facilitate optimal binding. mdpi.comnih.gov

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-chloro-6-fluoroquinoline-3-carbaldehyde |

| Ciprofloxacin |

| Norfloxacin (B1679917) |

| Ofloxacin |

| Levofloxacin |

| Enrofloxacin |

| Pefloxacin |

| Nalidixic acid |

| Aniline (B41778) |

| Acetic anhydride |

| Zinc |

| N,N-dimethylformamide (DMF) |

| Phosphoryl chloride (POCl3) |

| Potassium permanganate (B83412) |

| Oxalic acid |

| Cinnamic acid |

| Vanillic acid |

| Quercetin |

| Rutin |

| Catechin |

Strategic Applications of 3 Fluoroquinoline 2 Carbaldehyde in Advanced Organic Synthesis

Building Block in the Synthesis of Diverse Heterocyclic Systems

The inherent reactivity of the aldehyde group in 3-fluoroquinoline-2-carbaldehyde makes it an excellent starting point for the construction of various fused and appended heterocyclic systems. The aldehyde can readily participate in condensation reactions with a wide range of binucleophiles, leading to the formation of new rings.

The general reactivity of quinoline-2-carbaldehydes is well-documented, particularly with nitrogen-based nucleophiles. rsc.org For instance, condensation with hydrazine (B178648) hydrate (B1144303) or substituted hydrazines is a common strategy to construct pyrazolo[3,4-b]quinoline systems. nih.gov Similarly, reaction with hydroxylamine (B1172632) followed by cyclization can yield isoxazoloquinolines. The aldehyde functionality serves as the key electrophilic partner in these cyclization reactions.

Another important transformation involves the reaction with active methylene (B1212753) compounds. Knoevenagel condensation with compounds like malononitrile (B47326) or ethyl cyanoacetate, followed by intramolecular cyclization, can afford various fused pyridone or pyranone systems. For example, the analogue 2-chloroquinoline-3-carbaldehyde (B1585622) is known to react with cyanoacetic acid hydrazide to form an acetohydrazide, which is a precursor for several other heterocycles like pyrazoles and pyridines. rsc.org These established synthetic routes highlight the potential of this compound to serve as a direct precursor to a library of fluorine-containing heterocyclic compounds. The presence of the fluorine atom is of particular interest as it can modulate the physicochemical properties and biological activities of the final heterocyclic constructs. researchgate.net

| Starting Material | Reagent(s) | Resulting Heterocyclic System (Predicted) | Reference (Analogous Reactions) |

| This compound | Hydrazine Hydrate | 1H-Pyrazolo[3,4-b]quinoline | nih.gov |

| This compound | o-Phenylenediamine | Imidazo[1,2-a]quinoline derivative | mdpi.com |

| This compound | Malononitrile, Thiophenol | Thio-pyrano[2,3-b]quinoline derivative | nih.gov |

| This compound | 2-Aminophenol | Benzoxazepino[7,6-b]quinoline derivative | nih.gov |

Scaffold for the Rational Design of Fluorinated Quinoline (B57606) Derivatives

The this compound molecule serves as an excellent scaffold for the rational design and synthesis of novel fluorinated quinoline derivatives. researchgate.net The aldehyde group and the fluorine atom are key functional handles that allow for systematic structural modifications to fine-tune the properties of the molecule for various applications, including medicinal chemistry and materials science. nih.govscispace.com

The aldehyde group is highly versatile and can be subjected to a variety of chemical transformations:

Oxidation: The aldehyde can be easily oxidized to a carboxylic acid group, a key functional group in many fluoroquinolone antibiotics.

Reduction: Reduction of the aldehyde yields the corresponding primary alcohol, (3-fluoroquinolin-2-yl)methanol, which can be further functionalized, for example, through esterification or etherification.

Condensation: As discussed previously, it readily forms Schiff bases (imines) with primary amines. These imines can be stable compounds themselves or can be reduced to secondary amines, providing a route to a wide array of N-substituted derivatives. For instance, 2-chloro-6-fluoroquinoline-3-carbaldehyde (B1607959) has been reacted with 2-aminoethan-1-ol to form a Schiff base ligand capable of coordinating with metal ions. nih.gov

Wittig and Related Reactions: The aldehyde can undergo olefination reactions, such as the Wittig reaction, to introduce carbon-carbon double bonds, extending the carbon framework of the quinoline system. mdpi.com

| Scaffold | Reaction Type | Product Class | Significance | Reference (Analogous Reactions) |

| This compound | Oxidation | 3-Fluoroquinoline-2-carboxylic acid | Precursor to bioactive compounds | scirp.org |

| This compound | Reductive Amination | N-Substituted (3-fluoroquinolin-2-yl)methanamine | Introduction of diverse side chains | nih.gov |

| This compound | Schiff Base Formation | Imines | Versatile intermediates, ligands | rsc.org |

| This compound | Wittig Reaction | 2-(alkenyl)-3-fluoroquinolines | Carbon framework extension | mdpi.com |

Precursor for Advanced Pharmaceutical Intermediates (Synthetic Aspect)

Quinolines, and particularly fluoroquinolones, are a cornerstone of modern antibacterial therapy. nih.gov The carboxylic acid group at the C3 position is a well-established pharmacophore essential for the activity of many fluoroquinolone antibiotics, as it is involved in binding to the bacterial DNA gyrase enzyme complex. This compound is a direct and valuable precursor to the corresponding 3-fluoroquinoline-2-carboxylic acid through a straightforward oxidation reaction.

This positions the aldehyde as a key intermediate in the synthesis of novel fluoroquinolone analogues. bldpharm.comnbinno.com The development of new antibiotics is crucial to combat the rise of resistant bacterial strains. nih.gov By using this compound as a starting material, medicinal chemists can design and synthesize new generations of quinolone-based drugs. Modifications can be introduced at other positions of the quinoline ring, while the C2-carbaldehyde provides a reliable handle to install the critical C3-carboxylic acid (or a bioisosteric equivalent like a hydroxamic acid or certain heterocycles) at a late stage in the synthesis. nih.govnih.gov

For example, the synthesis of novel quinoline-4-carboxylic acids bearing fluorine has been shown to lead to compounds with potential amylolytic activity. scirp.org While this example has a different substitution pattern, it underscores the importance of the fluorinated quinoline carboxylic acid motif in creating bioactive molecules. The synthetic accessibility of these core structures from aldehyde precursors is a key enabling factor in this research.

| Precursor | Transformation | Pharmaceutical Intermediate | Therapeutic Target Area (Potential) | Reference (Concept) |

| This compound | Oxidation to Carboxylic Acid | 3-Fluoroquinoline-2-carboxylic acid | Antibacterials (Fluoroquinolones) | nih.gov |

| This compound | Condensation, Cyclization | Fused Fluoroquinoline Heterocycles | Anticancer, Antiviral | mdpi.com |

| This compound | Derivatization of Aldehyde | Schiff Base Metal Complexes | Antimicrobials | nih.gov |

Application in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains substantial portions of all the reactants, are powerful tools in modern organic synthesis for building molecular complexity efficiently. diva-portal.orgorganic-chemistry.org Aldehydes are frequent participants in a vast number of named MCRs, acting as the electrophilic carbonyl component.

This compound is an ideal candidate for use in MCRs to rapidly generate libraries of complex, fluorine-containing quinoline derivatives. Its participation can be inferred from the extensive use of its analogue, 2-chloroquinoline-3-carbaldehyde, in such reactions. nih.gov

Examples of MCRs where this compound could be employed include:

Ugi Reaction: A four-component reaction between an aldehyde, an amine, a carboxylic acid, and an isocyanide. Using this compound in a Ugi reaction would produce complex peptide-like structures incorporating the 3-fluoroquinoline (B1210502) moiety. The Ugi reaction has been successfully applied to 2-chloroquinoline-3-carbaldehydes to synthesize benzo nih.govscirp.orgresearchgate.netCurrent time information in Bangalore, IN.oxazepino[7,6-b]quinolines. nih.gov

Strecker Synthesis: A three-component reaction between an aldehyde, an amine, and cyanide to form α-aminonitriles, which are precursors to amino acids.

Hantzsch Dihydropyridine (B1217469) Synthesis: While typically involving an aldehyde, two equivalents of a β-ketoester, and ammonia, variations of this MCR could incorporate the quinoline aldehyde to create novel dihydropyridine derivatives.

Biginelli Reaction: A one-pot reaction between an aldehyde, a β-ketoester, and urea (B33335) to form dihydropyrimidinones.

The use of this compound in these MCRs provides a highly convergent and atom-economical pathway to novel and complex chemical entities that would otherwise require lengthy, linear synthetic sequences. diva-portal.orgmdpi.com The resulting products, bearing the fluorinated quinoline scaffold, would be of significant interest for screening in drug discovery programs.

| MCR Type (Predicted) | Components | Resulting Structure Class | Advantage | Reference (Analogous MCRs) |

| Ugi-4CR | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide Derivatives | High complexity, peptide-like scaffolds | nih.gov |

| Passerini-3CR | Aldehyde, Carboxylic Acid, Isocyanide | α-Acyloxy Amide Derivatives | Convergent synthesis | beilstein-journals.org |

| Biginelli Reaction | Aldehyde, β-Ketoester, Urea | Dihydropyrimidinone Derivatives | Access to important pharmacophores | mdpi.com |

| Kabachnik–Fields Reaction | Aldehyde, Amine, Phosphite | α-Aminophosphonates | Synthesis of organophosphorus compounds | diva-portal.org |

Future Research Directions and Emerging Paradigms in 3 Fluoroquinoline 2 Carbaldehyde Chemistry

Development of Green and Sustainable Synthetic Methodologies

The chemical industry is increasingly moving towards "green" and sustainable practices to minimize environmental impact. rsc.org Traditional synthetic routes often rely on harsh reagents, toxic solvents, and energy-intensive conditions, leading to significant waste generation. sruc.ac.ukresearchgate.net Future research will undoubtedly focus on developing more eco-friendly methods for the synthesis of 3-fluoroquinoline-2-carbaldehyde and its derivatives.

Key areas of exploration will likely include:

Use of Greener Solvents: Replacing conventional volatile organic solvents with water, supercritical fluids, or biodegradable solvents.

Catalytic Approaches: Employing recyclable and environmentally benign catalysts to improve reaction efficiency and reduce waste. ijbpas.com

Microwave and Ultrasound-Assisted Synthesis: Utilizing alternative energy sources to accelerate reaction rates and often improve yields under milder conditions. ijbpas.com

These green chemistry approaches aim to make the synthesis of fluoroquinolone derivatives more cost-effective, safer for human health, and better for the environment. sruc.ac.uk

Exploration of Novel Catalytic Transformations for Functionalization

The aldehyde group and the fluoroquinoline core of this compound offer multiple sites for further chemical modification. Future research will focus on discovering and developing novel catalytic transformations to functionalize this scaffold, thereby expanding its chemical diversity and potential applications.

Prospective research directions include:

C-H Functionalization: Developing catalytic systems that can directly and selectively activate and functionalize the various C-H bonds on the quinoline (B57606) ring.

Asymmetric Catalysis: Designing chiral catalysts to introduce stereocenters in a controlled manner, which is crucial for the synthesis of biologically active molecules.

Photoredox Catalysis: Harnessing the power of light to drive novel chemical transformations under mild conditions.

Dual Catalysis: Combining two different catalytic cycles in a single reaction to achieve transformations that are not possible with a single catalyst.

These advanced catalytic methods will enable the synthesis of a wide array of novel this compound derivatives with tailored properties.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are carried out in a continuous stream rather than in a batch-wise fashion, offers numerous advantages, including enhanced safety, better heat and mass transfer, and improved reproducibility. cinz.nzmdpi.com When combined with automation, it becomes a powerful tool for high-throughput synthesis and reaction optimization. vapourtec.com

Future research in this area will likely involve:

Development of Continuous Flow Syntheses: Designing and optimizing flow reactor setups for the synthesis of this compound and its subsequent functionalization.

Automated Reaction Optimization: Utilizing robotic platforms and algorithms to rapidly screen reaction conditions and identify optimal parameters. syrris.jpnih.gov

In-line Analysis and Purification: Integrating analytical techniques directly into the flow system to monitor reaction progress in real-time and to purify the product continuously. cinz.nz

The integration of flow chemistry and automation has the potential to revolutionize the way this compound and its analogues are synthesized, making the process faster, more efficient, and more scalable. vapourtec.comsyrris.jp

Computational Design and Predictive Modeling for De Novo Analogue Discovery

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. wisdomlib.org In the context of this compound, these methods can be used to design new analogues with desired properties and to predict their biological activity or material characteristics.

Key research areas include:

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing mathematical models that correlate the chemical structure of this compound derivatives with their biological activity. ijbpas.com

Molecular Docking: Simulating the interaction of this compound analogues with biological targets, such as enzymes or receptors, to predict their binding affinity and mode of action. nih.govresearchgate.net

De Novo Design: Using computational algorithms to generate novel molecular structures that are predicted to have high activity and favorable properties.

Pharmacophore Modeling: Identifying the key structural features of this compound that are essential for its biological activity and using this information to design new and more potent analogues. researchgate.net

By leveraging the power of computational design, researchers can accelerate the discovery of new this compound derivatives with enhanced performance for a variety of applications.

Mechanistic Studies of Complex Chemical Reactions Involving the Compound

A deep understanding of reaction mechanisms is fundamental to controlling chemical reactivity and designing more efficient synthetic processes. The reactivity of this compound can be complex, involving multiple potential reaction pathways.

Future research will focus on:

Kinetic Studies: Measuring reaction rates under different conditions to elucidate the rate-determining step and the influence of various parameters on the reaction outcome. rsc.org

Spectroscopic and Crystallographic Analysis: Using advanced analytical techniques to identify and characterize reaction intermediates and transition states.

Computational Mechanistic Studies: Employing quantum mechanical calculations to model reaction pathways, calculate activation energies, and gain insight into the electronic structure of intermediates and transition states.

Isotope Labeling Studies: Using isotopically labeled starting materials to trace the path of atoms throughout a reaction and to distinguish between different possible mechanisms.

These mechanistic investigations will provide a solid foundation for the rational design of new reactions and the optimization of existing synthetic methods involving this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.